molecular formula C9H11NOS B076080 4-Acetamidothioanisole CAS No. 10352-44-0

4-Acetamidothioanisole

Cat. No. B076080
CAS RN: 10352-44-0
M. Wt: 181.26 g/mol
InChI Key: IYTZTJQAOQJQGD-UHFFFAOYSA-N
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Description

4-Acetamidothioanisole, also known as N-(4-(methylthio)phenyl)acetamide, is a chemical compound with the molecular formula C9H11NOS and a molecular weight of 181.25 . It is primarily used for research and development purposes .


Chemical Reactions Analysis

The silica-supported metal complex, ([Mn2L(HL)(H2O)4]/SiO2), catalyzes the oxidation of thioanisole with H2O2, to give the sulfoxide and sulfone . This suggests that 4-Acetamidothioanisole may also undergo similar reactions.

Scientific Research Applications

  • Ethanol Metabolism Studies : A study investigated the use of 4-Methylpyrazole in human alcohol research, focusing on its effects on various parameters of alcohol metabolism during intoxication (Sarkola et al., 2002).

  • Acetaminophen Hepatotoxicity : Another study explored the protective effects of Delayed Treatment With 4-Methylpyrazole against Acetaminophen Hepatotoxicity in mice by inhibiting c-Jun n-Terminal Kinase (Akakpo et al., 2019).

  • Zinc(II) Complexes in Medicinal Chemistry : Research on Zn(II) complexes derived from different aryl acetamides, including potential applications as enzyme inhibitors, anticancer, and antileishmanial agents, was also found (Sultana et al., 2016).

  • Bone Resorption Studies : The effects of 4-acetamido-4'-isothiocyanostilbene-2,2-disulfonic acid (SITS) on bone resorption in organ cultures were examined, showing its potential as an inhibitor in this domain (Klein‐Nulend & Raisz, 1989).

  • Histamine Receptor Research : Studies on histamine pharmacology, including the roles of various histamine receptors and the development of related therapeutics, were also noted. These studies explore the significance of different compounds in modulating histamine functions (Tiligada & Ennis, 2018).

Safety and Hazards

4-Acetamidothioanisole may cause an allergic skin reaction (H317) . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective clothing, and washing with plenty of water if it comes into contact with skin .

properties

IUPAC Name

N-(4-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-7(11)10-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTZTJQAOQJQGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302495
Record name 4-Acetamidothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamidothioanisole

CAS RN

10352-44-0
Record name 10352-44-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151370
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Acetamidothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(METHYLTHIO)ACETANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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